2-(2,5-Dimethylphenoxy)cyclohexanone
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Overview
Description
2-(2,5-Dimethylphenoxy)cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a 2,5-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)cyclohexanone typically involves the reaction of 2,5-dimethylphenol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of cyclohexanone. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and optimized reaction parameters are often employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Products may include this compound derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 2-(2,5-dimethylphenoxy)cyclohexanol.
Substitution: Various substituted phenoxycyclohexanones depending on the electrophile used.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the cyclohexanone moiety may participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the phenoxy group, used as a solvent and in the production of nylon.
2,5-Dimethylphenol: The phenolic precursor used in the synthesis of 2-(2,5-Dimethylphenoxy)cyclohexanone.
2-(2,5-Dimethylphenoxy)ethanol: A related compound with an ethanol instead of a cyclohexanone moiety.
Uniqueness
This compound is unique due to the combination of the cyclohexanone ring and the 2,5-dimethylphenoxy group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
24493-26-3 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
LUSJBHWUQKGICP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CCCCC2=O |
Origin of Product |
United States |
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